molecular formula C8H8F2O B062040 3,4-Difluorophenetole CAS No. 163848-46-2

3,4-Difluorophenetole

Cat. No. B062040
Key on ui cas rn: 163848-46-2
M. Wt: 158.14 g/mol
InChI Key: DZIMITACCINBLU-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

In a manner similar to the method described in example 52a, 4-ethoxy-1,2-difluoro-benzene (10 g, 63 mmol) prepared in example 91a was reacted with lithium diisopropylamine (39 mL, 1.8 M in THF, 70 mmol), N,N-dimethylformamide (5.88 mL, 76 mmol) and quenched with acetic acid (15.2 g, 253 mmol) in tetrahydrofuran to give 6-ethoxy-2,3-difluoro-benzaldehyde as a off white solid (Yield: 8.9 g, 76%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
5.88 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([F:11])[CH:5]=1)[CH3:2].C(NC(C)C)(C)C.[Li].CN(C)[CH:22]=[O:23].C(O)(=O)C>O1CCCC1>[CH2:1]([O:3][C:4]1[C:5]([CH:22]=[O:23])=[C:6]([F:11])[C:7]([F:10])=[CH:8][CH:9]=1)[CH3:2] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1)F)F
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
5.88 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=C1C=O)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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